molecular formula C20H21N3O4 B3818665 ethyl 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylate

ethyl 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylate

Cat. No. B3818665
M. Wt: 367.4 g/mol
InChI Key: OLSKAXXPDZVMEN-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in organic chemistry. These include an ethyl group, a methyl group, a pyrazole ring, a dihydropyridine ring, and a phenoxy group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole and dihydropyridine rings are likely to be planar, and the phenoxy group could introduce some degree of conformational flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Without specific information on this compound, it’s hard to provide detailed safety and hazard information .

Future Directions

The study of new compounds is a key part of advancing our understanding of chemistry and developing new technologies and medicines. This compound, with its combination of functional groups and structural features, could be of interest in a variety of research areas .

properties

IUPAC Name

ethyl 1-[1-(1-methylpyrazol-4-yl)ethyl]-4-oxo-5-phenoxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-4-26-20(25)17-12-23(14(2)15-10-21-22(3)11-15)13-18(19(17)24)27-16-8-6-5-7-9-16/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSKAXXPDZVMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1=O)OC2=CC=CC=C2)C(C)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylate
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ethyl 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylate
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ethyl 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylate
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ethyl 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylate
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ethyl 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylate
Reactant of Route 6
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ethyl 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylate

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